![molecular formula C12H22ClOP B100887 Dicyclohexylphosphinyl Chloride CAS No. 15873-72-0](/img/structure/B100887.png)
Dicyclohexylphosphinyl Chloride
Overview
Description
Dicyclohexylphosphinyl Chloride is a chemical compound with the molecular formula C12H22ClOP . It is also known by other names such as Dicyclohexylphosphinic chloride and [chloro (cyclohexyl)phosphoryl]cyclohexane .
Molecular Structure Analysis
The molecular structure of Dicyclohexylphosphinyl Chloride consists of 12 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 phosphorus atom . The InChI code for this compound isInChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
. Physical And Chemical Properties Analysis
Dicyclohexylphosphinyl Chloride is a solid at 20 degrees Celsius . It has a molecular weight of 248.73 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 248.1096800 g/mol .Scientific Research Applications
Proteomics Research
In proteomics, DCPC is utilized as a biochemical tool for modifying proteins and peptides. It can introduce phosphorus-containing groups into these biomolecules, aiding in the study of their structure and function .
Chromatography and Mass Spectrometry
DCPC is used in chromatography and mass spectrometry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
properties
IUPAC Name |
[chloro(cyclohexyl)phosphoryl]cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYSIUYOULVHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylphosphinyl Chloride | |
CAS RN |
15873-72-0 | |
Record name | Dicyclohexylphosphinyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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